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Compound of Interest

Compound Name: Cochlioquinone A

Cat. No.: B018001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cochlioquinone A, a bioactive
meroterpenoid isolated from fungi such as Drechslera sacchari and Bipolaris species. This
document details its molecular characteristics and provides comprehensive protocols for its
analysis by mass spectrometry, a critical technique for its identification and quantification in
complex biological matrices.

Core Physicochemical Data

Cochlioquinone A is a structurally complex molecule with notable biological activities,
including the inhibition of diacylglycerol kinase (DGK). Its fundamental properties are
summarized below for easy reference.

Property Value Source
Molecular Formula C30H440s [1][2]13]
Average Molecular Weight 532.67 g/mol [1112]
Monoisotopic (Exact) Mass 532.30361836 Da [1][2]
. C: 67.65%; H: 8.33%; O:
Elemental Composition [2]
24.03%
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High-Resolution Mass Spectrometry (HRMS)
Analysis

High-resolution mass spectrometry is a pivotal tool for the unambiguous identification of
Cochlioquinone A. The technique provides a highly accurate mass measurement, allowing for
the determination of the elemental formula. The primary method employed is Liquid
Chromatography coupled with Electrospray lonization and Quadrupole Time-of-Flight (LC-ESI-
QTOF) mass spectrometry.

Mass Spectrometry Data

Analysis is typically performed in positive ionization mode, where Cochlioquinone A is
observed as the protonated molecule, [M+H]*.

lon Observed m/z Theoretical m/z

[M+H]* 533.3109 533.3109

Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-Induced Dissociation (CID) of the [M+H]* precursor ion yields a characteristic
fragmentation pattern. These fragments are crucial for structural confirmation. Key fragments
observed are detailed below.

Fragmentation Major Fragment . .
Precursor lon (m/z) Relative Intensity
Energy lons (m/z)

515.3004, 455.2793,

533.3109 10 eV 999, 363, 130
497.2896
455.2800, 437.2691,

533.3109 20 eV 999, 95, 105
515.3008

Note: Relative intensities are indicative and may vary based on instrumental conditions.

Experimental Protocols
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The following protocols provide a detailed methodology for the extraction and analysis of
Cochlioquinone A from fungal cultures using LC-ESI-QTOF-MS. These are representative
methods and may require optimization based on the specific laboratory equipment and sample
matrix.

Sample Preparation: Extraction from Fungal Culture

e Culture Harvesting: Grow the fungal strain (e.g., Bipolaris sorokiniana) on a suitable solid or
in a liquid medium until sufficient biomass and secondary metabolite production are achieved
(typically 7-14 days).

e Solvent Extraction:

o For solid cultures, excise agar plugs. For liquid cultures, separate the mycelia from the
broth by filtration.

o Perform a two-step solvent extraction. First, extract the biomass/agar plugs twice with
ethyl acetate containing 1% formic acid.

o Follow this with a second extraction using a more polar solvent like acetonitrile or
isopropanol to ensure a broad range of metabolites are captured.

o Combine the organic extracts.

o Concentration: Evaporate the solvent from the combined extracts under a gentle stream of
nitrogen or using a rotary evaporator at a temperature below 40°C.

o Reconstitution: Dissolve the dried residue in a known volume of methanol or a solvent
mixture compatible with the LC mobile phase (e.g., water:methanol:acetonitrile, 2:1:1).

« Filtration: Filter the reconstituted sample through a 0.2 um syringe filter (e.g., PTFE) to
remove any particulate matter prior to injection.

UPLC-QTOF-MS/MS Analysis

This method is adapted from established protocols for the analysis of fungal secondary
metabolites.
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Liquid Chromatography System: Waters ACQUITY UPLC or equivalent.
Column: Waters ACQUITY BEH C18 column (2.1 x 200 mm, 1.7 pum).
Mobile Phase:

o Solvent A: Water with 0.1% Formic Acid

o Solvent B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min) Flow Rate (mL/min) % Solvent B
0.0-2.0 0.3 35

20-17.0 0.3 35 - 98
17.0-19.0 0.3 98

| 19.1-21.0| 0.3 | 35 (Re-equilibration) |

Column Temperature: 40°C.

Injection Volume: 2-5 L.

Mass Spectrometry System: Waters SYNAPT G2 HDMS Q-TOF or equivalent.
lonization Mode: Electrospray lonization (ESI), Positive.

Capillary Voltage: 3.0 kV.

Sampling Cone Voltage: 30 V.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

Desolvation Gas Flow: 600 L/hr.
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e Mass Range: m/z 50 - 1200.

 MS/MS Acquisition: Set to acquire MS/MS data for the top 3-5 most intense ions from each
MS scan. Use a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Biological Activity and Signaling Pathways

Cochlioquinone A is a known inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a
critical role in lipid signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA). By
inhibiting DGK, Cochlioquinone A modulates the levels of these two important second
messengers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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